![molecular formula C6H12ClNO B1376301 5-Azaspiro[2.4]heptan-7-ol hydrochloride CAS No. 1152110-85-4](/img/structure/B1376301.png)
5-Azaspiro[2.4]heptan-7-ol hydrochloride
Übersicht
Beschreibung
5-Azaspiro[2.4]heptan-7-ol hydrochloride is a chemical compound with the CAS Number: 1152110-85-4 . It has a molecular weight of 149.62 and its molecular formula is C6H12ClNO .
Synthesis Analysis
The synthesis of 5-Azaspiro[2.4]heptan-7-ol hydrochloride involves a reaction with 2,4,6-trichloro-5-fluoropyrimidine . The solution is stirred at room temperature, and the volatiles are concentrated in vacuo. The residue is then dissolved in a mixture of DMSO and MeOH . Hydrazine monohydrate is added, and the contents are stirred at room temperature overnight .Molecular Structure Analysis
The InChI code for 5-Azaspiro[2.4]heptan-7-ol hydrochloride is 1S/C6H11NO.ClH/c8-5-3-7-4-6(5)1-2-6;/h5,7-8H,1-4H2;1H . This code provides a specific representation of the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
5-Azaspiro[2.4]heptan-7-ol hydrochloride derivatives have been synthesized and examined for their antibacterial activity. A study by Kimura et al. (1994) explored the synthesis and stereochemical structure-activity relationships of chiral 7-(7-amino-5-azaspiro[2.4]heptan-4-yl)-8-chloro-1-(2-fluorocyclopropyl)-quinolones. These compounds demonstrated potent antibacterial properties against both Gram-positive and Gram-negative bacteria, with one compound, DU-6859a, showing moderate lipophilicity and good pharmacokinetic profiles (Kimura et al., 1994).
Drug Discovery and Synthesis
5-Azaspiro[2.4]heptan-7-ol hydrochloride is involved in the diversity-oriented synthesis of azaspirocycles. Wipf et al. (2004) described a multicomponent condensation approach to create omega-unsaturated dicyclopropylmethylamines, which were then converted into functionalized pyrrolidines, piperidines, and azepines. These compounds are significant scaffolds for chemistry-driven drug discovery (Wipf et al., 2004).
Dopamine Receptor Antagonists
A series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes was developed, showing high affinity and selectivity at the dopamine D3 receptor (D3R). Micheli et al. (2016) reported on these compounds' pharmacokinetic properties, highlighting their potential in treating conditions related to D3R activity (Micheli et al., 2016).
Medicinal Chemistry
Degorce et al. (2019) conducted an analysis of azaspiro[3.3]heptanes as replacements for morpholines, piperidines, and piperazines in medicinal chemistry. They found that introducing a spirocyclic center can lower the measured logD 7.4 of molecules, suggesting increased basicity and potential applications in medicinal chemistry (Degorce et al., 2019).
Orexin Receptor Antagonists
In the development of orexin receptor antagonists, a potent 5-azaspiro[2.4]heptane dual orexin 1 and orexin 2 receptor antagonist class was discovered. Stasi et al. (2013) reported on the SAR and pharmacokinetic optimization of this series, which showed low cytochrome P450 inhibition potential and good oral bioavailability in rats (Stasi et al., 2013).
Synthesis of Novel Compounds
The synthesis of 5-azaspiro[2.4]heptan and penta-substituted pyrrole derivatives via Pd-catalyzed intramolecular cyclization reaction of alkynyl carboxamides was explored by Hou et al. (2012). This process enabled the preparation of a wide range of functionalized and polysubstituted pyrroles (Hou et al., 2012).
Eigenschaften
IUPAC Name |
5-azaspiro[2.4]heptan-7-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-5-3-7-4-6(5)1-2-6;/h5,7-8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIIGIXSYBKPGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azaspiro[2.4]heptan-7-ol hydrochloride | |
CAS RN |
1152110-85-4 | |
| Record name | 5-azaspiro[2.4]heptan-7-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


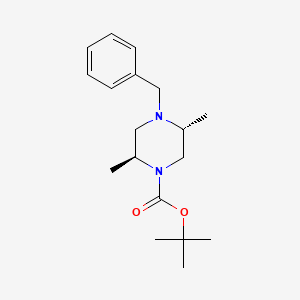
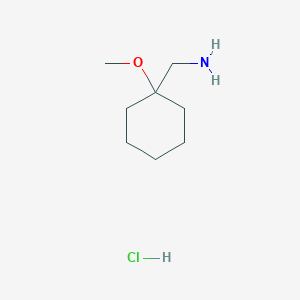

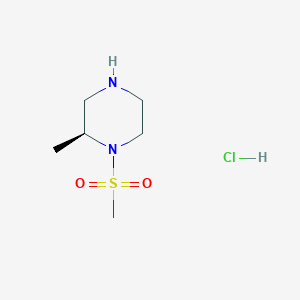
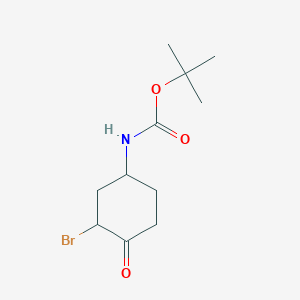
![3-Benzyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B1376230.png)

![2-Bromobenzo[d]thiazole-5-carbonitrile](/img/structure/B1376232.png)

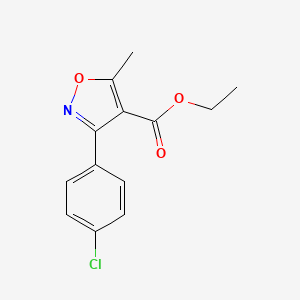
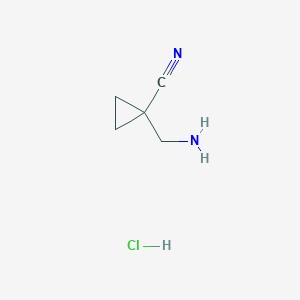
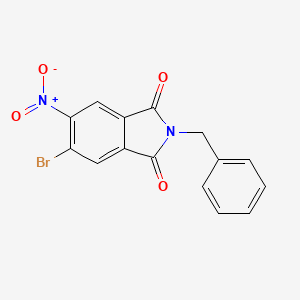
![[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1376239.png)